molecular formula C20H18N2O5S2 B15107731 N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

Cat. No.: B15107731
M. Wt: 430.5 g/mol
InChI Key: RXCMKUGVRHFVTE-UHFFFAOYSA-N
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Description

"N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide" is a benzamide derivative featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 1,3-benzodioxole moiety and a sulfone group (5,5-dioxide). This structure combines electron-rich aromatic systems (benzodioxole and benzamide) with a sulfone-containing heterocycle, which may enhance stability and influence biological activity.

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide

InChI

InChI=1S/C20H18N2O5S2/c23-19(14-4-2-1-3-5-14)21-20-22(15-10-29(24,25)11-18(15)28-20)9-13-6-7-16-17(8-13)27-12-26-16/h1-8,15,18H,9-12H2

InChI Key

RXCMKUGVRHFVTE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and requires a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DMSO, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocycles

  • Compound 6 () : Features a [1,3,4]-thiadiazole ring fused with an isoxazole, lacking sulfone groups but retaining a benzamide substituent .
  • Compound 11a () : A thiazolo[3,2-a]pyrimidine derivative with a 5-methylfuran substituent, highlighting variability in heterocyclic frameworks among analogs .

Substituent Profiles

  • Benzodioxole vs.
  • Sulfone vs. Thione/Carbonyl : The sulfone in the target contrasts with thione (e.g., compound 12 in ) or carbonyl groups in analogs, which may affect redox properties and target binding .

Physical and Spectral Data Comparison

Table 1: Key Physical Properties

Compound Yield (%) Melting Point (°C) Key Functional Groups (IR, cm⁻¹) Reference
Target Compound N/A N/A Sulfone (∼1300–1150), C=O (∼1600–1700)
6 () 70 160 C=O (1606)
8a () 80 290 2C=O (1679, 1605)
11a () 68 243–246 NH (3436, 3173), CN (2219)

Table 2: NMR Spectral Highlights

Compound Key ^1H-NMR Signals (DMSO-d6) Reference
Target Compound Expected: Benzodioxole protons (δ 6.8–7.1), sulfone-related shifts
8a () δ 2.49 (CH3), 2.63 (COCH3), 7.47–8.39 (Ar-H)
11b () δ 2.24 (CH3), 6.67–8.01 (Ar-H, =CH)

Bioactivity and Computational Insights

  • Structural Similarity & Bioactivity : Compounds with shared benzamide/heterocyclic cores (e.g., 8a–d) often exhibit enzyme inhibitory or antimicrobial activities. Computational studies () suggest that the target’s benzodioxole and sulfone groups may enhance binding to targets like cyclooxygenases or kinases via hydrophobic and polar interactions .
  • Molecular Networking : MS/MS-based clustering () could group the target with benzamide analogs, as fragmentation patterns correlate with structural motifs .

Biological Activity

The compound N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide represents a unique structure with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a thiazole ring and a benzodioxole moiety. Its chemical formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

Structural Features

FeatureDescription
Benzodioxole GroupContributes to potential antioxidant activity
Thiazole RingAssociated with anticancer properties
Amide LinkageEnhances solubility and bioavailability

Anticancer Properties

Research indicates that compounds featuring thiazole rings exhibit significant anticancer activity. In particular, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The presence of the thiazole moiety is critical for cytotoxic activity. It has been observed that modifications in the phenyl ring can enhance this activity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed increased potency against cancer cells .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of thiazole derivatives:

  • Compound Tested : A derivative similar to the target compound.
  • Cell Lines Used : Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma).
  • Results : The compound exhibited an IC50 of 1.98 µg/mL against A-431 cells, indicating significant anticancer potential .

Antioxidant Activity

The benzodioxole component is known for its antioxidant properties. Compounds containing this moiety can scavenge free radicals and protect cells from oxidative stress.

The antioxidant activity is attributed to the ability of the benzodioxole moiety to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is particularly beneficial in preventing cellular damage associated with cancer progression.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to the target compound may possess anti-inflammatory properties. The thiazole ring has been linked to inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays demonstrated that thiazole derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production

Comparative Analysis of Thiazole Derivatives

A comparative analysis of various thiazole derivatives reveals their biological activities:

CompoundIC50 (µg/mL)Activity Type
Compound 11.61Anticancer
Compound 21.98Anticancer
Compound 323.30Antioxidant

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